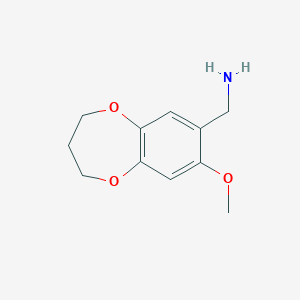![molecular formula C17H14F2N2O3S B2661530 N-(3,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-18-5](/img/structure/B2661530.png)
N-(3,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C17H14F2N2O3S and its molecular weight is 364.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sulfonamide-Based Hybrid Compounds
Sulfonamides, including structures similar to N-(3,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are a significant class of compounds with diverse pharmacological activities. Recent research has focused on two-component sulfonamide hybrids, incorporating moieties like coumarin, quinoline, and pyrrole, among others. These hybrids have been explored for their antibacterial, anti-cancer, and other biological activities (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Synthesis of Quinolines
Research has demonstrated efficient methods for synthesizing quinolines, an important structural component of our compound of interest. One study utilized reagents like Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) for the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds, highlighting the versatility and utility of sulfonamides in synthetic chemistry (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Photophysical Properties
The photophysical properties of pyrrolo- and indolo[1,2-a]quinolines, similar to the quinoline component in our compound, have been studied. These properties are crucial for applications in fields like photochemistry and materials science. The research provides insights into the behavior of such compounds in solid and solution states (Kiruthika, Nandakumar, & Perumal, 2014).
Anion Receptors
Sulfonamide derivatives have been used to create anion receptors with enhanced affinities and selectivities. For instance, fluorinated calix[4]pyrroles and dipyrrolylquinoxalines have shown increased affinity for anions like fluoride and dihydrogen phosphate, indicating the potential of sulfonamide compounds in sensor and receptor technologies (Anzenbacher et al., 2000).
Synthesis of Heterocycles
The compound's sulfonamide group has been pivotal in synthesizing various heterocycles, including pyrroles and quinolines. This demonstrates the compound's potential in creating diverse chemical structures, essential for pharmaceutical and chemical industries (Ichikawa, Sakoda, Moriyama, & Wada, 2006).
Antimicrobial Agents
Quinoline clubbed with sulfonamide moiety has been synthesized and evaluated as antimicrobial agents. This suggests the possible use of this compound in developing new antimicrobial drugs (Synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, 2019).
特性
IUPAC Name |
N-(3,4-difluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3S/c18-14-3-2-12(9-15(14)19)20-25(23,24)13-7-10-1-4-16(22)21-6-5-11(8-13)17(10)21/h2-3,7-9,20H,1,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTXVUBCNMHCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
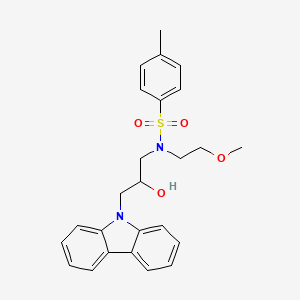


![N-(2,4-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2661451.png)
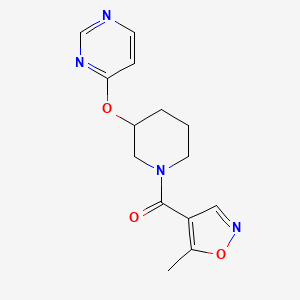
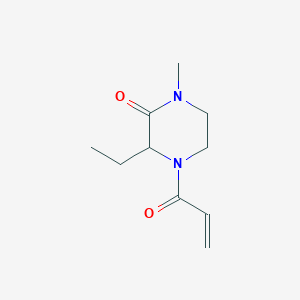

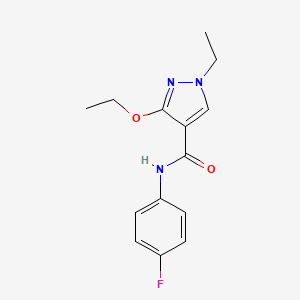
![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2661463.png)
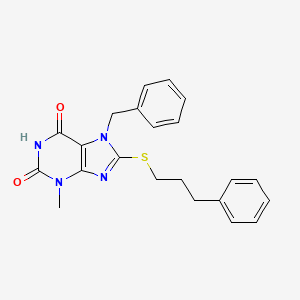
![(4-Fluorophenyl)-[(3-methylquinoxalin-2-yl)methyl]cyanamide](/img/structure/B2661466.png)
![2,4-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2661467.png)
![N-[(4-methylphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2661468.png)
